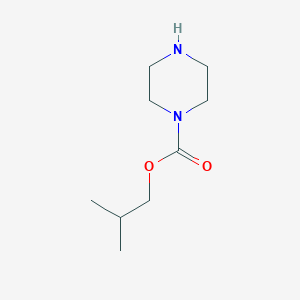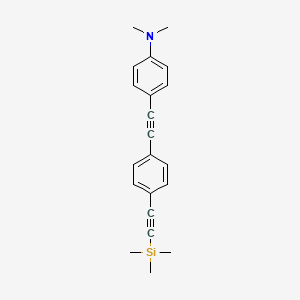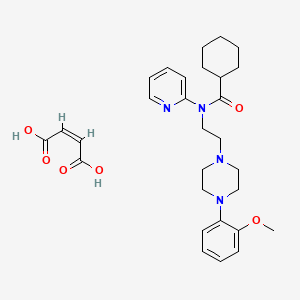
马来酸盐WAY-100635
描述
科学研究应用
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is extensively used in scientific research due to its selective inhibition of 5-HT1A receptors. Some key applications include:
Neuroscience: Studying the role of serotonin in brain function and behavior.
Pharmacology: Investigating the effects of serotonin receptor antagonists on various physiological processes.
Behavioral Studies: Examining the impact of serotonin modulation on animal behavior.
Drug Development: Exploring potential therapeutic applications for conditions such as depression and anxiety
作用机制
Target of Action
WAY-100635 maleate salt is a potent and selective antagonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine . The 5-HT1A receptor is implicated in a variety of cognitive and physiological processes, including the regulation of mood and anxiety .
Mode of Action
WAY-100635 maleate salt interacts with its target, the 5-HT1A receptor, by binding to it selectively . This binding inhibits the action of serotonin on the 5-HT1A receptor . Unlike WAY100135, another compound that interacts with the 5-HT1A receptor, WAY-100635 maleate salt displays no partial agonist activity .
Biochemical Pathways
The primary biochemical pathway affected by WAY-100635 maleate salt is the serotonin signaling pathway . By acting as an antagonist at the 5-HT1A receptor, WAY-100635 maleate salt prevents serotonin from binding to the receptor and activating the pathway . This can lead to downstream effects such as changes in mood and anxiety levels .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of WAY-100635 maleate salt’s action primarily involve the inhibition of serotonin activity at the 5-HT1A receptor . This can result in a variety of effects, depending on the specific physiological context. For example, in the central nervous system, this could lead to changes in mood and anxiety levels .
Action Environment
The action, efficacy, and stability of WAY-100635 maleate salt can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can bind to the 5-HT1A receptor may influence the effectiveness of WAY-100635 maleate salt .
生化分析
Biochemical Properties
WAY-100635 maleate salt plays a significant role in biochemical reactions by selectively binding to the 5-HT1A serotonin receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. WAY-100635 maleate salt interacts with the receptor by inhibiting its activity, which in turn affects the downstream signaling pathways. The compound has been shown to interact with various enzymes and proteins, including those involved in the serotonin and dopamine pathways. These interactions are primarily inhibitory, leading to a decrease in the activity of the targeted biomolecules .
Cellular Effects
WAY-100635 maleate salt has profound effects on various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting the 5-HT1A receptor, which leads to altered neurotransmitter release and changes in synaptic plasticity. This compound also affects gene expression by modulating the activity of transcription factors that are regulated by serotonin signaling. Additionally, WAY-100635 maleate salt impacts cellular metabolism by altering the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of action of WAY-100635 maleate salt involves its binding to the 5-HT1A serotonin receptor. This binding inhibits the receptor’s activity, preventing the activation of downstream G protein-coupled signaling pathways. The inhibition of these pathways leads to changes in neurotransmitter release, enzyme activity, and gene expression. WAY-100635 maleate salt also interacts with other biomolecules, such as dopamine receptors, further influencing its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WAY-100635 maleate salt can change over time. The compound is relatively stable, but its activity can degrade under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that WAY-100635 maleate salt can have lasting effects on cellular function, including sustained changes in gene expression and neurotransmitter levels. These temporal effects are crucial for understanding the long-term impact of the compound on biological systems .
Dosage Effects in Animal Models
The effects of WAY-100635 maleate salt vary with different dosages in animal models. At low doses, the compound effectively inhibits the 5-HT1A receptor without causing significant adverse effects. At higher doses, WAY-100635 maleate salt can lead to toxic effects, including altered behavior, changes in cardiovascular function, and potential neurotoxicity. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
WAY-100635 maleate salt is involved in several metabolic pathways, primarily those related to serotonin and dopamine metabolism. The compound interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin and dopamine. By inhibiting these enzymes, WAY-100635 maleate salt can alter the levels of these neurotransmitters and affect overall metabolic flux. Additionally, the compound can influence the levels of various metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, WAY-100635 maleate salt is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of WAY-100635 maleate salt, influencing its overall activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of WAY-100635 maleate salt is primarily within the cytoplasm and at the cell membrane, where it interacts with the 5-HT1A serotonin receptor. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the precise mechanisms by which WAY-100635 maleate salt exerts its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperazine derivative: This involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent.
Cyclohexanecarboxamide formation: The piperazine derivative is then reacted with cyclohexanecarboxylic acid chloride to form the desired amide.
Maleate salt formation: Finally, the free base is converted to the maleate salt by reaction with maleic acid.
Industrial Production Methods
Industrial production of (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product quality .
化学反应分析
Types of Reactions
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
相似化合物的比较
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is closely related to other serotonin receptor antagonists, such as WAY-100135 and ketanserin. it is unique in its high selectivity for 5-HT1A receptors and its ability to inhibit brexpiprazole. This makes it a valuable tool for studying serotonin signaling pathways and developing new therapeutic agents .
List of Similar Compounds
- WAY-100135
- Ketanserin
- MDL 11939
- MK-212 hydrochloride
属性
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAHNVCEFUYOV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474703 | |
| Record name | WAY-100635 maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634908-75-1 | |
| Record name | WAY-100635 maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does WAY-100635 Maleate Salt interact with the serotonin system to influence behavior?
A1: WAY-100635 Maleate Salt acts as a potent and selective antagonist of the serotonin 5-HT1A receptor. [, ] In the study on aconitine, zebrafish embryos exposed to this plant toxin displayed increased coiling behavior, a response linked to 5-HT1A receptor activation. Co-exposure with WAY-100635 Maleate Salt effectively rescued this behavioral change, indicating a blockade of the 5-HT1A receptor. [] This highlights the compound's ability to counteract the effects of 5-HT1A receptor overactivation.
Q2: Can WAY-100635 Maleate Salt impact the antinociceptive effects of drug combinations?
A2: Research suggests that WAY-100635 Maleate Salt can modulate the combined antinociceptive effects of cannabidiol (CBD) and amitriptyline (AT). When co-administered with CBD and AT, WAY-100635 Maleate Salt partially reversed the pain-reducing effects of this combination in a formalin-induced inflammatory pain model. [] This suggests that the synergistic antinociceptive action of CBD and AT is partially mediated through the serotonin 5-HT1A receptor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)
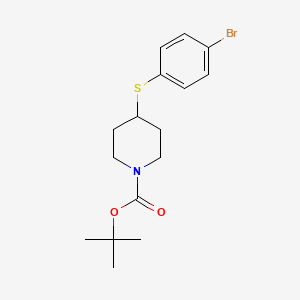
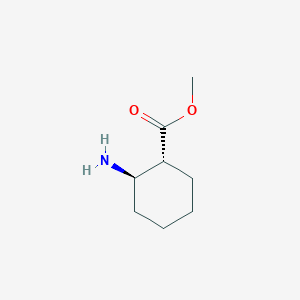

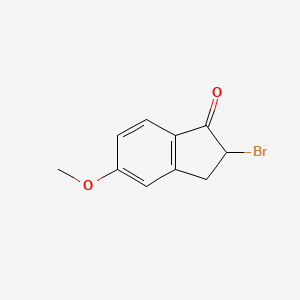
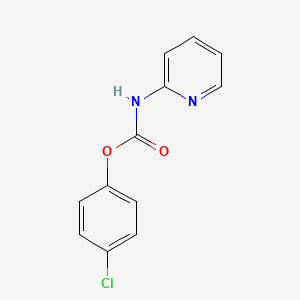
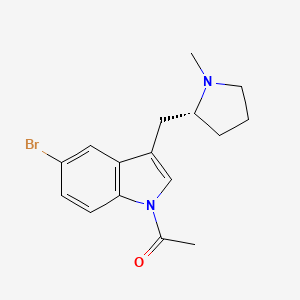
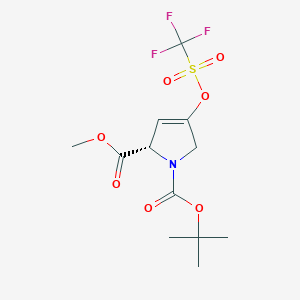
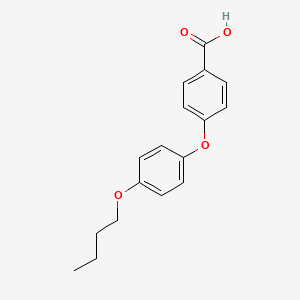
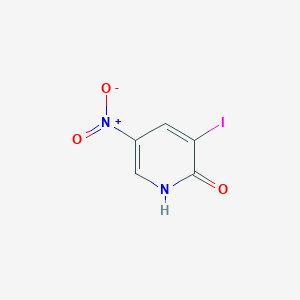
![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
